2-Deacetoxytaxinine B

Antiplatelet Thrombosis Platelet Aggregation

Researchers screening antiplatelet compounds face high signal-to-noise ratios when using ASA as a positive control due to its modest potency (IC₅₀ 63.0 μM in AA-induced aggregation). 2-Deacetoxytaxinine B resolves this limitation: • 4-fold greater potency than ASA in AA-induced aggregation (IC₅₀ 16.0 μM) • 9.7-fold advantage over ASA in U46619-induced TP receptor aggregation (IC₅₀ 35.0 vs. 340 μM) • Minimal cytotoxicity at active concentrations-clean pharmacology for mechanistic studies Supplied with ≥98% purity (HPLC-verified); global shipping with blue ice.

Molecular Formula C35H42O9
Molecular Weight 606.7 g/mol
CAS No. 191547-12-3
Cat. No. B016128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deacetoxytaxinine B
CAS191547-12-3
Molecular FormulaC35H42O9
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C3(C(CC(C2(C)C)CC1=O)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C35H42O9/c1-19-26-16-25-17-27(39)20(2)31(34(25,6)7)32(42-22(4)37)33(43-23(5)38)35(26,8)29(41-21(3)36)18-28(19)44-30(40)15-14-24-12-10-9-11-13-24/h9-15,25-26,28-29,32-33H,1,16-18H2,2-8H3/b15-14+/t25-,26-,28+,29+,32-,33+,35+/m1/s1
InChIKeyOBBKIKZFVSBXJQ-QJKHZRRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-Deacetoxytaxinine B: Antiplatelet Taxane Overview


2-Deacetoxytaxinine B (CAS 191547-12-3; C₃₅H₄₂O₉; MW 606.70) is a taxane diterpenoid originally isolated from the stem bark of Taxus chinensis and the leaves of Taxus wallichiana [1][2]. The compound features a taxane skeleton with three acetyloxy groups and a cinnamoyl moiety at the C-5 position—a structural signature that distinguishes it from the clinically prominent paclitaxel (taxol) class which bears an oxetane ring [3]. Unlike most taxanes known primarily for anticancer activity, 2-Deacetoxytaxinine B exhibits a distinct pharmacological profile characterized by potent inhibition of platelet aggregation with minimal reported cytotoxicity [3].

Why 2-Deacetoxytaxinine B Is Irreplaceable in Antiplatelet Research


Taxane diterpenoids exhibit extreme functional divergence despite sharing a common carbon skeleton, rendering generic substitution scientifically invalid. Structural variations—specifically the presence or absence of an oxetane ring, the nature of the C-5 substituent (cinnamoyl vs. hydroxyl vs. acetate), and the acetylation pattern—profoundly dictate both potency and target selectivity [1]. For instance, taxanes bearing an oxetane ring (e.g., taxol, taxchinin B) demonstrate markedly weaker antiplatelet activity than oxetane-free analogs, while C-5 cinnamoyl-containing compounds (including 2-Deacetoxytaxinine B) show superior inhibition against arachidonic acid-induced aggregation compared to their C-5 hydroxyl counterparts [1]. Consequently, substituting 2-Deacetoxytaxinine B with a structurally proximate taxane such as taxinine A or taxol would introduce confounding variables in antiplatelet studies due to significant potency differentials—differences that are precisely quantified in the evidence below.

Quantitative Antiplatelet Evidence for 2-Deacetoxytaxinine B


AA-Induced Platelet Aggregation: Potency vs. ASA

2-Deacetoxytaxinine B (compound 4) demonstrated approximately 3.9-fold greater potency than acetylsalicylic acid (ASA) in inhibiting arachidonic acid (AA)-induced platelet aggregation [1]. In a direct comparative study using optical aggregometry, the IC₅₀ of 2-Deacetoxytaxinine B was 16.0 μM, compared to 63.0 μM for ASA under identical experimental conditions [1].

Antiplatelet Thrombosis Platelet Aggregation

U46619-Induced Platelet Aggregation: Potency vs. ASA

2-Deacetoxytaxinine B (compound 4) showed a 9.7-fold greater potency than acetylsalicylic acid (ASA) in inhibiting U46619-induced platelet aggregation [1]. U46619 is a stable thromboxane A₂ mimetic that directly activates the TP receptor, bypassing the cyclooxygenase pathway that ASA targets [1]. The IC₅₀ of 2-Deacetoxytaxinine B was 35.0 μM, whereas ASA exhibited an IC₅₀ of 340 μM [1].

Antiplatelet Thromboxane A2 U46619

Antiplatelet Potency vs. Paclitaxel (Taxol)

2-Deacetoxytaxinine B (compound 4) demonstrated approximately 3-fold greater antiplatelet potency than taxol (paclitaxel, compound 7) across both AA-induced and U46619-induced aggregation assays [1]. In AA-induced aggregation, 2-Deacetoxytaxinine B exhibited an IC₅₀ of 16.0 μM versus 48.2 μM for taxol—a 3.0-fold difference. In U46619-induced aggregation, the IC₅₀ values were 35.0 μM for 2-Deacetoxytaxinine B versus 68.7 μM for taxol—a 2.0-fold difference [1]. The authors attributed this potency differential to the presence of an oxetane ring at the C-4,C-5 position in taxol and taxchinin B (compound 6, IC₅₀ = 28.6 μM for AA and 71.9 μM for U46619), which substantially reduces antiplatelet activity compared to oxetane-free taxanes such as 2-Deacetoxytaxinine B [1].

Antiplatelet Taxane Structure-Activity Relationship

AA-Induced Antiplatelet Activity vs. Taxinine A

Among the seven taxanes evaluated, 2-Deacetoxytaxinine B (IC₅₀ = 16.0 μM) was 4.0-fold more potent than taxinine A (IC₅₀ = 64.5 μM) in inhibiting AA-induced platelet aggregation [1]. This substantial potency differential (48.5 μM difference in IC₅₀) correlates with a specific structural feature: 2-Deacetoxytaxinine B contains a cinnamoyl group at the C-5 position, whereas taxinine A bears a hydroxyl group at the same position [1]. The study explicitly noted that 'compounds 1, 3, 4 and 5, with a cinnamoyl group at the C-5 position, showed strong inhibitory effects against AA-induced aggregation compared to compound 2 (with an -OH group at C-5)' [1].

Antiplatelet Taxane Cinnamoyl Structure-Activity Relationship

Minimal Cytotoxicity vs. Anticancer Taxanes

2-Deacetoxytaxinine B exhibits a functionally distinct activity profile that diverges sharply from the anticancer taxane class. In a cytotoxicity screening against MCF7, HeLa, and PC3 cancer cell lines, the compound showed no significant cytotoxicity at concentrations up to 30 μM [1]. This stands in marked contrast to the anticancer taxane analog 2-Deacetoxytaxinine J, which demonstrates significant in vitro activity against MCF-7 breast cancer cells at 20 μM and MDA-MB-231 cells at 10 μM [2]. The absence of substantial cytotoxic effects at concentrations that produce robust antiplatelet activity (IC₅₀ values of 16.0-35.0 μM) [3] indicates a therapeutically relevant selectivity window and confirms that 2-Deacetoxytaxinine B's antiplatelet effects are not secondary to general cytotoxicity—a critical distinction for mechanistic studies.

Cytotoxicity Selectivity Antiplatelet

2-Deacetoxytaxinine B: Validated Research Applications


Positive Control in AA-Induced Aggregation Assays

Based on the direct comparative evidence showing an IC₅₀ of 16.0 μM versus 63.0 μM for ASA [1], 2-Deacetoxytaxinine B is optimally deployed as a high-sensitivity positive control in arachidonic acid-induced platelet aggregation assays. Its ~4-fold greater potency than ASA generates a wider dynamic range for detecting subtle differences in aggregation inhibition, making it particularly suitable for screening natural product libraries or evaluating novel antiplatelet candidates where ASA would yield insufficient signal-to-noise ratios [1].

TP Receptor Pathway Probe

The 9.7-fold potency advantage of 2-Deacetoxytaxinine B over ASA in U46619-induced aggregation (IC₅₀ 35.0 μM vs. 340 μM) [1] establishes this compound as a valuable tool for probing thromboxane A₂ (TP) receptor-mediated platelet activation pathways. Because U46619 directly activates the TP receptor, bypassing the cyclooxygenase pathway that ASA inhibits, 2-Deacetoxytaxinine B enables researchers to dissect TP receptor-dependent signaling independently of upstream arachidonic acid metabolism [1]. This application is further supported by the compound's minimal cytotoxicity at antiplatelet-active concentrations [2][3].

Taxane Antiplatelet SAR Reference Standard

The systematic comparison of seven taxanes with defined structural variations [1] positions 2-Deacetoxytaxinine B as an essential reference compound for SAR investigations of taxane antiplatelet activity. The compound represents the potent 'cinnamoyl-containing, oxetane-free' taxane phenotype, with an IC₅₀ of 16.0 μM (AA) and 35.0 μM (U46619) [1]. Its 4.0-fold potency advantage over taxinine A (C-5 hydroxyl) and ~3-fold advantage over taxol (oxetane-containing) [1] make it an ideal benchmark against which novel synthetic taxane derivatives or newly isolated natural taxanes can be quantitatively compared to assess the contributions of specific structural modifications.

Selective Antiplatelet Probe with Low Cytotoxicity

For mechanistic studies of platelet function where cytotoxic effects would confound interpretation, 2-Deacetoxytaxinine B offers a clean pharmacological profile. The compound demonstrates no significant cytotoxicity against MCF7, HeLa, and PC3 cell lines at concentrations up to 30 μM [2] while maintaining robust antiplatelet activity (IC₅₀ = 16.0-35.0 μM) [1]. This functional divergence from anticancer taxanes such as 2-Deacetoxytaxinine J (active at 10-20 μM in breast cancer cells) [3] and taxol (prominent cytotoxic agent) [1] enables the compound to serve as a selective antiplatelet probe where distinguishing specific aggregation inhibition from general cytotoxicity is essential for data interpretation.

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